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Compound of Interest

Compound Name: 3-Bromothioanisole

Cat. No.: B020505

For the discerning researcher, scientist, or drug development professional, the selection of a
chemical building block is a multi-faceted decision. It is a careful balance of reactivity,
availability, and, critically, cost. This guide provides an in-depth comparison of 3-
Bromothioanisole and its ortho- and para-isomers, offering a clear, data-driven framework for
choosing the most cost-effective reagent for your synthetic campaign. We will move beyond
simple catalog prices to explore the fundamental chemical principles and synthetic realities that
dictate the true value of these versatile intermediates.

The Economic Landscape: A Cost and Availability
Analysis

In the world of fine chemicals, price is often a direct reflection of synthetic complexity. The
bromothioanisole isomers are a textbook example of this principle. A survey of major chemical
suppliers reveals a stark price disparity between the three regioisomers.

Table 1: Comparative Cost Analysis of Bromothioanisole Isomers
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Representative

Compound Isomer CAS Number .
Price (USD/259)
2-Bromothioanisole ortho 19614-16-5 ~$300 - $640[1][2]
~$400 - $500
3-Bromothioanisole meta 33733-73-2 (extrapolated from 5g
price)[3][4]
4-Bromothioanisole para 104-95-0 ~$75 - $105[2][5]

Prices are approximate, based on publicly available catalog data from major suppliers (e.g.,
Thermo Fisher Scientific, Sigma-Aldrich) for research-grade quantities and are subject to
change.

The conclusion is immediate and unambiguous: 4-Bromothioanisole is overwhelmingly the
most economical choice, often by an order of magnitude. The ortho and meta isomers are
specialty reagents with a correspondingly high cost.

Why the Drastic Price Difference?

The cost is dictated by the synthetic route.

» 4-Bromothioanisole: The synthesis is a straightforward and high-yielding electrophilic
aromatic substitution. Thioanisole is activated by the electron-donating methylthio (-SCHs)
group, which is an ortho, para-director. Due to sterics, the para position is strongly favored,
allowing for the direct bromination of inexpensive thioanisole to produce the 4-bromo isomer
with high selectivity and purity after a simple crystallization.[1][6]

» 2- and 3-Bromothioanisole: These isomers cannot be efficiently prepared by direct
bromination. Their synthesis requires more complex, multi-step routes. For example, 2-
Bromothioanisole is often prepared from 2-bromothiophenol via methylation.[7] The
synthesis of 3-Bromothioanisole can involve starting from 3-bromoanisole or 3-
bromophenylboronic acid, which are more expensive starting materials themselves and
require additional transformations.[8] These longer, lower-yielding pathways are the primary
drivers of their higher cost.
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Reactivity and Application Profile: A Tale of Three
Isomers

While cost is a primary filter, reagent choice must ultimately serve the synthetic goal. The utility
of the bromothioanisole isomers is most prominent in palladium-catalyzed cross-coupling
reactions, which are foundational in modern drug discovery.[9] Here, we dissect their
performance in the two most common transformations: the Suzuki-Miyaura C-C bond formation
and the Buchwald-Hartwig C-N bond formation.

Theoretical Underpinnings: Steric vs. Electronic Effects

The reactivity of each isomer is governed by a combination of steric and electronic factors.

» Steric Hindrance: The bulky methylthio group at the ortho position in 2-Bromothioanisole
significantly encumbers the reaction center. This can impede the crucial oxidative addition
step of the palladium catalyst, often requiring higher catalyst loadings, more specialized (and
expensive) ligands, or harsher reaction conditions to achieve comparable yields to the other
isomers.[10][11]

» Electronic Effects: The methylthio group is electron-donating through resonance (+R effect)
and weakly electron-withdrawing through induction (-I effect).

o In 4-Bromothioanisole, the +R effect is maximized, increasing electron density on the ipso-
carbon bearing the bromine atom. This can slightly slow the rate of oxidative addition
compared to a non-substituted bromobenzene, but this effect is generally modest.[12]

o In 3-Bromothioanisole, the electron-donating resonance effect does not extend to the C-
Br bond, making the electronic environment more akin to standard bromobenzene.

Case Study 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, a common

motif in pharmaceuticals.[13][14]
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Prepare for high reagent cost. Utilize 4-Bromothioanisole.
Optimize reaction to maximize yield. Benefit from low cost and high reactivity.
Consider alternative synthetic routes. Ideal for screening and scale-up.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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Phone: (601) 213-4426
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